molecular formula C5H12ClN3 B13506526 1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride

1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride

Cat. No.: B13506526
M. Wt: 149.62 g/mol
InChI Key: VLOVVUMDWQBPPV-UHFFFAOYSA-N
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Description

1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride is a chemical compound with the molecular formula C5H12ClN3 and a molecular weight of 149.6219 . This compound is part of the diazirine family, which is known for its utility in photoaffinity labeling due to its ability to form highly reactive carbene intermediates upon exposure to UV light.

Preparation Methods

The synthesis of 1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride typically involves the following steps:

    Formation of the diazirine ring: This is achieved through the reaction of a suitable precursor with a diazo compound under controlled conditions.

    Introduction of the propyl group: The propyl group is introduced via alkylation reactions.

    Conversion to hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors to handle the reactions efficiently .

Chemical Reactions Analysis

1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can convert the diazirine ring to other functional groups.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. This property makes it highly useful in photoaffinity labeling, where it can be used to map binding sites and study molecular interactions .

Comparison with Similar Compounds

1-(3-propyl-3H-diazirin-3-yl)methanaminehydrochloride can be compared with other diazirine compounds such as:

The uniqueness of this compound lies in its specific propyl substitution, which can influence its reactivity and binding properties compared to other diazirine compounds .

Properties

Molecular Formula

C5H12ClN3

Molecular Weight

149.62 g/mol

IUPAC Name

(3-propyldiazirin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H11N3.ClH/c1-2-3-5(4-6)7-8-5;/h2-4,6H2,1H3;1H

InChI Key

VLOVVUMDWQBPPV-UHFFFAOYSA-N

Canonical SMILES

CCCC1(N=N1)CN.Cl

Origin of Product

United States

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